molecular formula C12H16N6 B11791040 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine

Cat. No.: B11791040
M. Wt: 244.30 g/mol
InChI Key: STMRHAJZNBULQS-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Chemical Reactions Analysis

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine can be compared to other triazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of the triazolopyrimidine core with the pyrrolidin-3-amine moiety, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H16N6

Molecular Weight

244.30 g/mol

IUPAC Name

1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine

InChI

InChI=1S/C12H16N6/c13-9-3-4-17(6-9)11-5-10(8-1-2-8)16-12-14-7-15-18(11)12/h5,7-9H,1-4,6,13H2

InChI Key

STMRHAJZNBULQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NC=NN3C(=C2)N4CCC(C4)N

Origin of Product

United States

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